N-Acetyldopamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroscience:

- Potential neuroprotective effects: Studies have investigated NAcDA's ability to protect neurons from damage caused by oxidative stress or excitotoxicity. Source: Source:

- Role in sepiapterin metabolism: NAcDA is an inhibitor of sepiapterin reductase, an enzyme involved in the biosynthesis of several neurotransmitters. Understanding its role in this pathway could provide insights into brain function and neurological disorders. Source:

Oncology:

- Antitumor activity: Early research explored NAcDA's potential as an antitumor agent, showing some effectiveness against certain leukemia cell lines. Source: However, further research is needed to determine its clinical efficacy and safety.

Other areas:

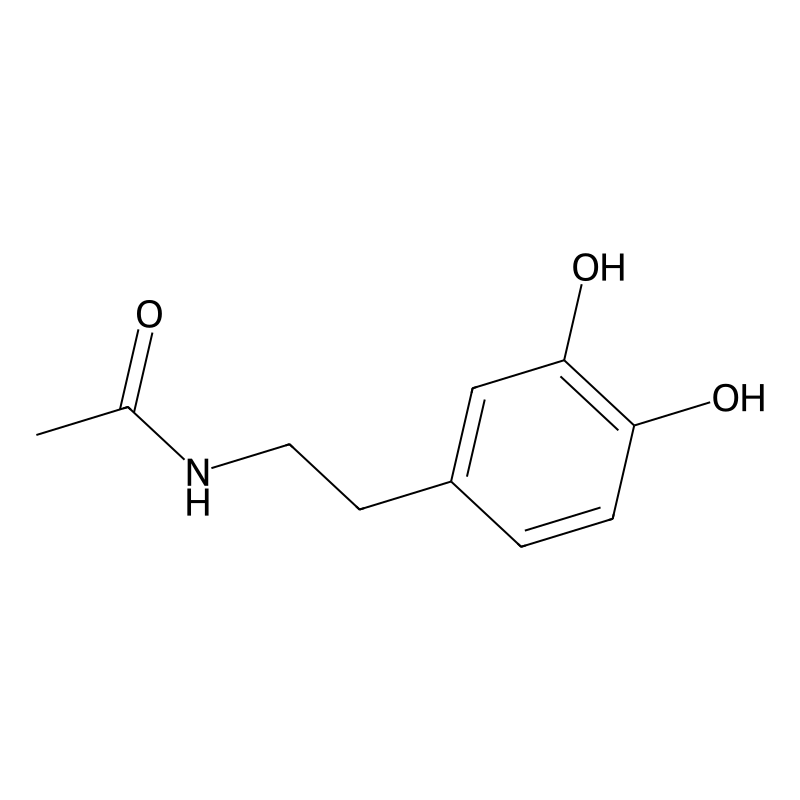

N-Acetyldopamine is a secondary carboxamide derived from dopamine, characterized by the formal condensation of the carboxy group of acetic acid with the amino group of dopamine. Its chemical formula is and it is recognized for its role in various biological processes, particularly in insects where it contributes to the hardening of exoskeletons through sclerotization . N-Acetyldopamine is also involved in the production of quinones, which are essential for the structural integrity of insect cuticles .

As mentioned previously, NADA functions in the sclerotization pathway. Sclerotization involves a series of enzymatic reactions that crosslink proteins and other molecules in the insect cuticle. NADA is a precursor molecule that is oxidized and then participates in these crosslinking reactions, ultimately leading to a hardened exoskeleton [].

- Oxidation Reactions: It can be oxidized to form quinone derivatives, which are crucial in the sclerotization process of insect exoskeletons. This involves nucleophilic addition reactions where quinones react with various nucleophiles .

- Formation of Quinone Methide: The mechanism for this transformation has been studied extensively, revealing that enzymes play a significant role in facilitating these reactions during cuticle formation .

- Reaction with Tyrosinase: N-Acetyldopamine can also undergo oxidation in the presence of tyrosinase, leading to complex mixtures of products that may have biological significance .

N-Acetyldopamine exhibits notable biological activities, particularly:

- Immunomodulatory Effects: Research indicates that derivatives of N-acetyldopamine can regulate Th1 and Th17 cell differentiation, suggesting potential roles in immune responses .

- Antioxidant Properties: Compounds derived from N-acetyldopamine have demonstrated antioxidant and anti-inflammatory activities, making them candidates for therapeutic applications .

- Neuroprotective Effects: Some studies suggest that N-acetyldopamine may stimulate neural stem cell proliferation, indicating a potential role in neuroprotection and regeneration .

N-Acetyldopamine can be synthesized through various methods:

- Direct Acetylation: The most common method involves the acetylation of dopamine using acetic anhydride or acetyl chloride under controlled conditions.

- Enzymatic Methods: Enzymatic pathways utilizing specific enzymes like tyrosinase can also facilitate the formation of N-acetyldopamine from dopamine.

- Chemical Oxidation: Oxidative methods involving chemical oxidants can yield N-acetyldopamine from its precursors or derivatives .

N-Acetyldopamine has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in immunology and neurology.

- Material Science: Its role in sclerotization makes it relevant for studies in biomaterials and coatings derived from natural sources.

- Research Tool: It serves as a model compound in studies related to catecholamines and their derivatives.

N-Acetyldopamine has been studied for its interactions with various biological molecules. Notable findings include:

- Cellular Interactions: Studies indicate that N-acetyldopamine derivatives can interact with cellular pathways involved in inflammation and immune responses.

- Enzymatic Interactions: Its ability to undergo transformations catalyzed by enzymes like tyrosinase highlights its significance in biochemical pathways related to melanin synthesis and insect physiology .

N-Acetyldopamine shares structural similarities with several other compounds. Here are a few notable ones:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Dopamine | Precursor to N-acetyldopamine | Neurotransmitter involved in reward pathways |

| N-Methyl-Dopamine | Methylated derivative of dopamine | Increased lipophilicity affecting blood-brain barrier penetration |

| N-Acetylserotonin | Acetylated derivative of serotonin | Involved in mood regulation |

| 3,4-Dihydroxyphenylalanine | Related catecholamine | Precursor to neurotransmitters like dopamine |

N-Acetyldopamine is unique due to its specific role in insect physiology and its potential therapeutic applications stemming from its immunomodulatory and antioxidant properties. Its involvement in sclerotization sets it apart from other catecholamines, which do not typically participate in such processes.

NADA was first identified in 1962 as a sclerotizing agent in insect cuticles, where it facilitates exoskeleton hardening through quinone-mediated crosslinking. Karlson and Sekeris demonstrated that enzymatic oxidation of NADA generates reactive intermediates critical for cuticle formation, establishing its foundational role in arthropod biology. Early tracer studies in the 1970s confirmed NADA’s incorporation into insect cuticles, though its mammalian presence remained enigmatic until urinary detection in 1984.

Evolution of N-Acetyldopamine Research

The 1980s marked a paradigm shift with Wick and Mui’s landmark discovery of NADA’s antitumor activity in murine leukemia models. Administering 400 mg/kg NADA tripled survival rates in P388 leukemia-bearing mice, with complete thymidine incorporation inhibition in tumor cells. Concurrently, advances in enzymology elucidated NADA’s metabolic pathway in Sarcophaga bullata, revealing a three-enzyme system (phenoloxidase, quinone isomerase, quinone methide tautomerase) that converts NADA to 1,2-dehydro-NADA.

Significance in Biological Sciences

NADA’s dual role as a structural biomolecule and pharmacologic agent positions it uniquely across disciplines:

Enzymatic Synthesis of N-Acetyldopamine

The enzymatic synthesis of N-acetyldopamine is catalyzed by dopamine N-acetyltransferase (DAT), a member of the GCN5-related N-acetyltransferase (GNAT) superfamily. DAT transfers an acetyl group from acetyl-coenzyme A (AcCoA) to the primary amine of dopamine, yielding NADA and CoA-SH as products [4]. Structural studies of Drosophila melanogaster DAT reveal a conserved binding pocket where AcCoA anchors via hydrogen bonds to Ser^182^ and Ser^186^, while dopamine interacts with Glu^47^, forming a catalytic triad essential for acetyl transfer [4]. This mechanism is pH-dependent, with optimal activity observed near neutral conditions [4].

In larval cuticles of Sarcophaga bullata, a soluble enzyme system involving phenoloxidases and quinone isomerases facilitates NADA production via transient quinone intermediates [1]. Phenylthiourea, a phenoloxidase inhibitor, blocks both hydroxylation and desaturation steps, underscoring the dependency on oxidative enzymes [1]. The quinone methide intermediate formed during this process reacts nonenzymatically with water or methanol to generate derivatives like N-acetylnorepinephrine or β-methoxy NADA, respectively [1].

Conversion of Tyrosine to N-Acetyldopamine

NADA biosynthesis begins with the hydroxylation of tyrosine to L-dopa by tyrosine hydroxylase (TH), the rate-limiting step in catecholamine production [3]. TH’s catalytic domain, located in its C-terminal region, requires tetrahydrobiopterin as a cofactor and is regulated by phosphorylation at serine residues (e.g., Ser^40^ in humans) [3]. Subsequent decarboxylation of L-dopa by aromatic L-amino acid decarboxylase yields dopamine, which DAT acetylates to form NADA [4].

In mammals, alternative pathways may contribute to NADA synthesis. For instance, N-acylamino acid biosynthetic routes involve acyl-CoA thioesters reacting with dopamine, though evidence for this in vivo remains limited [2]. Cytochrome c has also been implicated in the peroxidative formation of N-acylglycines, which could theoretically extend to dopamine derivatives under specific conditions [2].

Relationship with Dopamine Metabolism

NADA exists in dynamic equilibrium with dopamine, influenced by acetyltransferase and deacetylase activities. In insects, NADA serves as a sclerotization precursor, cross-linking cuticular proteins via quinone methide intermediates [1]. Conversely, mammalian NADA functions as a neuromodulator, inhibiting sepiapterin reductase (Ki = 400 nM) and indirectly affecting tetrahydrobiopterin synthesis—a cofactor critical for TH and nitric oxide synthase activity [2].

Dopamine metabolism bifurcates at NADA: one branch leads to melanin-like polymers in cuticles, while the other intersects with norepinephrine synthesis through N-acetylnorepinephrine [1] [2]. This duality underscores NADA’s role as a metabolic node, balancing structural and signaling demands.

Regulatory Mechanisms of N-Acetyldopamine Production

NADA biosynthesis is tightly regulated through substrate availability, enzyme phosphorylation, and feedback inhibition. Phosphorylation of TH at Ser^40^ enhances dopamine production, thereby increasing NADA synthesis under conditions of high catecholamine demand [3]. Conversely, NADA and its quinone derivatives inhibit phenoloxidases in a negative feedback loop, preventing excessive quinone accumulation [1].

Cofactor availability also modulates output. Depletion of AcCoA or tetrahydrobiopterin restricts acetylation and hydroxylation steps, respectively [3] [4]. In Drosophila, DAT activity is further regulated by substrate binding order: AcCoA must bind before dopamine, ensuring cofactor priming prior to catalysis [4].

Species-Specific Variations in Biosynthetic Pathways

NADA biosynthesis exhibits marked interspecies differences. In insects like Sarcophaga bullata, cuticular enzymes convert NADA to dehydro-NADA via quinone methide intermediates, a pathway absent in mammals [1]. Mammals instead produce NADA primarily in the liver and kidney, with urinary excretion serving as a disposal route [2].

The enzyme machinery also varies. Insect DATs operate alongside phenoloxidases and isomerases, whereas mammalian systems rely on cytosolic acetyltransferases without oxidative partners [1] [4]. Furthermore, primates express four TH isoforms via alternative splicing, enabling tissue-specific regulation of dopamine (and thus NADA) synthesis—a feature absent in non-primate mammals [3]. These variations reflect evolutionary adaptations to divergent physiological roles, from cuticle hardening in insects to neuromodulation in vertebrates.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Systematic metabolite profiling of N-acetyldopamine oligomers from Cicadae Periostracum in rats by ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry

Xin-Ci Cao, Meng-Fei Guo, Ying Han, Yan-Ting Fan, Jin-Hao Zhu, He Zhu, Jin-Di Xu, Hong Shen, Gui-Rong Zhou, Qian Mao, Song-Lin LiPMID: 33120311 DOI: 10.1016/j.jpba.2020.113665

Abstract

Cicadae Periostracum (CP), the cast-off shell of Cryptotympana atrata, is specified in Chinese Pharmacopoeia for relieving fever and eliminating ulcer. N-acetyldopamine oligomers are the major characteristic bioactive components with antioxidant and anti-inflammatory activities that may be responsible for the efficacy of CP. However, the exposed components and metabolites of N-acetyldopamine oligomers of CP (NOCP) in vivo are still unknown. In present study, the metabolic profile of total NOCP and N-acetyldopamine dimer B in rats were systematically investigated by ultra-high liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS/MS). In biosamples of NOCP group, 34 prototypes and 15 metabolites were identified or tentatively characterized, including 5 metabolites in plasma, 3 prototype and 9 metabolites in urine, 2 metabolites in bile, 34 prototypes and 8 metabolites in feces, respectively. In dimer B group, the prototype and 8 metabolites were identified, including 2 metabolites in plasma, 4 metabolites in urine, 1 metabolite in bile and 5 metabolites in feces, respectively. Oxidation, and hydrogenation were supposed to be the major phase I reactions, while methylation, sulfation, and glucuronidation were the main phase II reactions of NOCP and dimer B. M10 and M13 might undergo enterohepatic circulation in rats. It is concluded that NOCP and dimer B were mainly absorbed in the form of metabolites, and metabolites are probably the major bioactive forms of NOCP and dimer B. The outcomes of this study provided helpful information for extensively elucidating biological and pharmacological mechanisms of NOCP.N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation

Punam Thapa, Ye Gu, Yun-Seo Kil, Su Cheol Baek, Ki Hyun Kim, Ah-Reum Han, Eun Kyoung Seo, Hyukjae Choi, Jae-Hoon Chang, Joo-Won NamPMID: 32721777 DOI: 10.1016/j.bioorg.2020.104095

Abstract

Bioassay-guided fractionation of a 90% ethanol extract of Periostracum Cicadae led to the isolation of two new N-acetyldopamine dimers (1a/1b) along with six known dimers (2a/2b, 3a/3b, and 4a/4b) and two monomers (5a/5b); compounds 2a/2b, 4a/4b and 5a/5b were newly isolated from this material. All compounds were isolated as enantiomeric mixtures and each enantiomer was successfully separated by chiral-phase HPLC. The structures including absolute configurations were confirmed by high-resolution electrospray ionization mass spectrometry (HR-ESIMS), 1D/2D nuclear magnetic resonance (NMR) spectroscopy,H iterative Full Spin Analysis (HiFSA), and electronic circular dichroism (ECD) spectroscopy. Subsequently, the bioactivities of these isolates were evaluated via CD4

T cell differentiations, which are critical for immune responses and inflammation. The results revealed that compound 5b was observed to enhance the IFN-γ

Th1 differentiation, which may have a potential for cancer immunotherapy.

Isolation, Total Synthesis, and Absolute Configuration Determination of Renoprotective Dimeric

Wei-Yi Ding, Yong-Ming Yan, Xiao-Hui Meng, Laurence A Nafie, Te Xu, Rina K Dukor, Hong-Bo Qin, Yong-Xian ChengPMID: 32525688 DOI: 10.1021/acs.orglett.0c01593

Abstract

Aspongdopamines A and B (and

), unusual adducts composed of

-acetyldopamine and adenine were isolated from the insect

. Compounds

and

are positional isomers both isolated as racemates. Chiral separation assisted by 14-step total synthesis and computation including vibrational circular dichroism calculations allowed us to unambiguously assign the absolute configurations of eight stereoisomers. Renal fibrosis inhibition of the stereoisomers was evaluated in TGF-β1-induced rat kidney epithelial cells.

Nucleoside and N-acetyldopamine derivatives from the insect Aspongopus chinensis

Yong-Ming Yan, Qin Luo, Lei Di, Yan-Ni Shi, Zheng-Chao Tu, Yong-Xian ChengPMID: 30521857 DOI: 10.1016/j.fitote.2018.12.005

Abstract

Two new nucleoside derivatives, named asponguanosines A and B (1 and 2), three new N-acetyldopamine analogues, aspongamides C-E (3-5), one new sesquiterpene, aspongnoid D (6), and three known compounds were isolated from the medicinal insect Aspongopus chinensis. Their structures including absolute configurations were assigned by using spectroscopic methods and ECD andC NMR calculations. Biological activities of compounds 3-7 towards human cancer cells, COX-2, ROCK1, and JAK3 were evaluated.

Arylalkylamine N-acetyltransferase 1 gene (TcAANAT1) is required for cuticle morphology and pigmentation of the adult red flour beetle, Tribolium castaneum

Mi Young Noh, Bonwoo Koo, Karl J Kramer, Subbaratnam Muthukrishnan, Yasuyuki ArakanePMID: 27816487 DOI: 10.1016/j.ibmb.2016.10.013

Abstract

In the insect cuticle tanning pathway (sclerotization and pigmentation), the enzyme arylalkylamine N-acetyltransferase (AANAT) catalyzes the acetylation of dopamine to form N-acetyldopamine (NADA), which is one of the major precursors for quinone-mediated tanning. In this study we characterized and investigated the function of TcAANAT1 in cuticle pigmentation of the red flour beetle, Tribolium castaneum. We isolated a full length TcAANAT1 cDNA that encodes a protein of 256 amino acid residues with a predicted GCN5-related acetyltransferase domain containing an acetyl-CoA binding motif. TcAANAT1 transcripts were detected at all stages of development with lowest expressions at the embryonic and pharate pupal stages. We expressed and purified the encoded recombinant TcAANAT1 protein (rTcAANAT1) that exhibited highest activity at slightly basic pH values (for example, pH 7.5 to 8.5 using dopamine as the substrate). In addition, rTcAANAT1 acts on a wide range of substrates including tryptamine, octopamine and norepinephrine with similar substrate affinities with Kvalues in the range of 0.05-0.11 mM except for tyramine (K

= 0.56 mM). Loss of function of TcAANAT1 caused by RNAi had no effect on larval and pupal development. The tanning of pupal setae, gin traps and urogomphi proceeded normally. However, the resulting adults (∼70%) exhibited a roughened exoskeletal surface, separated elytra and improperly folded hindwings. The body wall, elytra and veins of the hindwing of the mature adults were significantly darker than those of control insects probably due to the accumulation of dopamine melanin. A dark pigmentation surrounding the bristles located on the inter-veins of the elytron was evident primarily because of the underlying darkly pigmented trabeculae that partition the dorsal and ventral layers of the elytron. These results support the hypothesis that TcAANAT1 acetylates dopamine and plays a role in development of the morphology and pigmentation of T. castaneum adult cuticle.

(±)-Aspongamide A, an N-acetyldopamine trimer isolated from the insect Aspongopus chinensis, is an inhibitor of p-Smad3

Yong-Ming Yan, Jun Ai, Yan-Ni Shi, Zhi-Li Zuo, Bo Hou, Jie Luo, Yong-Xian ChengPMID: 24383883 DOI: 10.1021/ol403409v

Abstract

(±)-Aspongamide A (1), an unusual trimer of N-acetyldopamine (NADA) bearing a novel tetrahydrobenzo[a]dibenzo[b,e][1,4]dioxine structure, and a pair of NADA dimeric enantiomers (2) were isolated from Aspongopus chinensis. The structures of compounds 1 and 2 were assigned using spectroscopic methods. Compound 1 was found to be an inhibitor of Smad3 phosphorylation in transforming growth factor-β1 (TGF-β1) induced rat renal proximal tubular cells and suppressed extracellular matrix expression in mesangial cells under diabetic conditions.Subfunctionalization of arylalkylamine N-acetyltransferases in the sea bass Dicentrarchus labrax: two-ones for one two

Charles-Hubert Paulin, Damien Cazaméa-Catalan, Bina Zilberman-Peled, Patricia Herrera-Perez, Sandrine Sauzet, Elodie Magnanou, Michael Fuentès, Yoav Gothilf, Jose Antonio Muñoz-Cueto, Jack Falcón, Laurence BesseauPMID: 26267754 DOI: 10.1111/jpi.12266

Abstract

Melatonin is an important component of the vertebrates circadian system, synthetized from serotonin by the successive action of the arylalkylamine N-acetyltransferase (Aanat: serotonin→N-acetylserotonin) and acetylserotonin-O-methyltransferase (Asmt: N-acetylserotonin→melatonin). Aanat is responsible for the daily rhythm in melatonin production. Teleost fish are unique because they express two Aanat genes, aanat1 and aanat2, mainly expressed in the retina and pineal gland, respectively. In silico analysis indicated that the teleost-specific whole-genome duplication generated Aanat1 duplicates (aanat1a and aanat1b); some fish express both of them, while others express either one of the isoforms. Here, we bring the first information on the structure, function, and distribution of Aanat1a and Aanat1b in a teleost, the sea bass Dicentrarchus labrax. Aanat1a and Aanat1b displayed a wide and distinct distribution in the nervous system and peripheral tissues, while Aanat2 appeared as a pineal enzyme. Co-expression of Aanats with asmt was found in the pineal gland and the three retinal nuclear layers. Enzyme kinetics indicated subtle differences in the affinity and catalytic efficiency of Aanat1a and Aanat1b for indolethylamines and phenylethylamines, respectively. Our data are consistent with the idea that Aanat2 is a pineal enzyme involved in melatonin production, while Aanat1 enzymes have a broader range of functions including melatonin synthesis in the retina, and catabolism of serotonin and dopamine in the retina and other tissues. The data are discussed in light of the recently uncovered roles of N-acetylserotonin and N-acetyldopamine as antioxidants, neuroprotectants, and modulators of cell proliferation and enzyme activities.2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region

Myeong Seop Kim, HyungChul Ryu, Dong Wook Kang, Seong-Hee Cho, Sejin Seo, Young Soo Park, Mi-Yeon Kim, Eun Joo Kwak, Yong Soo Kim, Rahul S Bhondwe, Ho Shin Kim, Seul-gi Park, Karam Son, Sun Choi, Ian A DeAndrea-Lazarus, Larry V Pearce, Peter M Blumberg, Robert Frank, Gregor Bahrenberg, Hannelore Stockhausen, Babette Y Kögel, Klaus Schiene, Thomas Christoph, Jeewoo LeePMID: 22957803 DOI: 10.1021/jm300780p

Abstract

A series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were designed combining previously identified pharmacophoric elements and evaluated as hTRPV1 antagonists. The SAR analysis indicated that specific hydrophobic interactions of the 2-amino substituents in the C-region of the ligand were critical for high hTRPV1 binding potency. In particular, compound 49S was an excellent TRPV1 antagonist (K(i(CAP)) = 0.2 nM; IC(50(pH)) = 6.3 nM) and was thus approximately 100- and 20-fold more potent, respectively, than the parent compounds 2 and 3 for capsaicin antagonism. Furthermore, it demonstrated strong analgesic activity in the rat neuropathic model superior to 2 with almost no side effects. Compound 49S antagonized capsaicin induced hypothermia in mice but showed TRPV1-related hyperthermia. The basis for the high potency of 49S compared to 2 is suggested by docking analysis with our hTRPV1 homology model in which the 4-methylpiperidinyl group in the C-region of 49S made additional hydrophobic interactions with the hydrophobic region.Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities

Juan Lu, Qin Sun, Zheng-Chao Tu, Qing Lv, Pi-Xian Shui, Yong-Xian ChengPMID: 26343619 DOI: 10.3390/molecules200915589

Abstract

Recent studies focusing on identifying the biological agents of Catharsius molossus have led to the identification of three new N-acetyldopamine dimers molossusamide A-C (1-3) and two known compounds 4 and 5. The structures of the new compounds were identified by comprehensive spectroscopic evidences. Compound 4 was found to have inhibitory effects towards COX-1 and COX-2.Quality consistency evaluation on four origins of Cicadae Periostracum by ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry analysis

Xin-Ci Cao, Xiao-Ya Zhang, Jin-Di Xu, Hong Shen, Shan-Shan Zhou, He Zhu, Ming Kong, Wei Zhang, Gui-Rong Zhou, Yi He, Qian Mao, Song-Lin LiPMID: 31767224 DOI: 10.1016/j.jpba.2019.112974